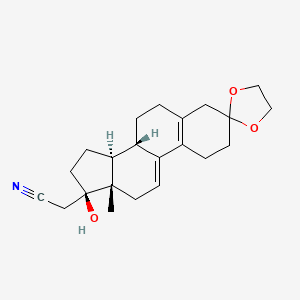

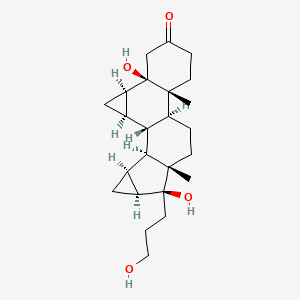

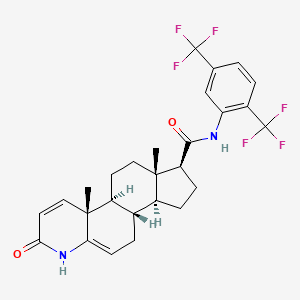

N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

An impurity of Amicarbazone

科学的研究の応用

Crystal Structure Analysis : A study by Kaur et al. (2013) on a similar compound, "4-amino-N-tert-butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide", revealed details about its crystal structure. The triazole ring and the carboxamide group in the molecule were found to be almost coplanar, with variations in the orientation of the isopropyl group. This structural analysis is crucial for understanding the compound's properties and potential applications in material science and drug design (Kaur et al., 2013).

Potential as Cardioprotective Agents : Cheng et al. (2006) discovered a class of compounds, including a derivative of this compound, that act as malonyl-coenzyme A decarboxylase inhibitors. These compounds showed promise in improving cardiac efficiency and function, suggesting potential applications in treating ischemic heart diseases (Cheng et al., 2006).

Anticancer Applications : Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including derivatives of the mentioned compound, and evaluated their cytotoxicity against human cancer cell lines. Some derivatives showed significant cytotoxicity in ovarian and oral cancers, indicating their potential as anticancer agents (Kumar et al., 2009).

Synthesis and Characterization : RashidiN. and BeradB. (2012) worked on synthesizing and characterizing new derivatives, such as "4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione". This research contributes to the understanding of the chemical properties and potential applications of these compounds (RashidiN. & BeradB., 2012).

Antimicrobial Activity : Sanjeevarayappa et al. (2015) synthesized a derivative, "tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate", and evaluated its antimicrobial and anthelmintic activities. The compound exhibited moderate activity, suggesting its potential in developing new antimicrobial agents (Sanjeevarayappa et al., 2015).

作用機序

Target of Action

The primary target of N-(tert-Butyl)-3-(2-hydroxypropan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide, also known as Amicarbazone Impurity 2, is the Photosystem II (PSII) . PSII is a key component of the photosynthetic electron transport chain in plants, responsible for the conversion of light energy into chemical energy.

Mode of Action

Amicarbazone Impurity 2 acts as a potent inhibitor of photosynthetic electron transport . It induces chlorophyll fluorescence and interrupts oxygen evolution by binding to the Qb domain of PSII . This interaction is similar to the triazines and the triazinones classes of herbicides .

Biochemical Pathways

The compound’s action affects the photosynthetic electron transport pathway, leading to the disruption of photosynthesis . This results in chlorosis, stunted growth, tissue necrosis, and eventually death of the plant .

Pharmacokinetics

It is known that the compound is rapidly absorbed and translocated in plants, suggesting efficient distribution within the plant system . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of Amicarbazone Impurity 2’s action include the induction of chlorophyll fluorescence, interruption of oxygen evolution, and inhibition of photosynthetic electron transport . These effects lead to the phenotypic responses of sensitive plants, which include chlorosis, stunted growth, tissue necrosis, and death .

特性

IUPAC Name |

N-tert-butyl-3-(2-hydroxypropan-2-yl)-5-oxo-4H-1,2,4-triazole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O3/c1-9(2,3)12-8(16)14-7(15)11-6(13-14)10(4,5)17/h17H,1-5H3,(H,12,16)(H,11,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWLJHDVGCZVBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1C(=O)NC(=N1)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674037 |

Source

|

| Record name | Isopropyl-2-hydroxy desamino amicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889062-06-0 |

Source

|

| Record name | Isopropyl-2-hydroxy desamino amicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。